molecular formula C11H13ClFN3 B1438397 2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride CAS No. 1172753-27-3

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B1438397
CAS No.: 1172753-27-3
M. Wt: 241.69 g/mol
InChI Key: KVPRAWBLGRTSHW-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride ( 1172753-27-3) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H13ClFN3 and a molecular weight of 241.69 g/mol, this compound is characterized as a benzonitrile derivative substituted with a fluoro group and a piperazine moiety . This structure makes it a valuable building block for the synthesis of more complex molecules. Recent patent literature highlights the application of this compound and its analogues in the development of complement pathway modulators . These modulators are being investigated for the treatment of a range of disorders mediated by complement activation, notably including age-related macular degeneration (AMD), geographic atrophy, diabetic retinopathy, and macular edema . Beyond ophthalmic diseases, research extends to other conditions such as paroxysmal nocturnal hemoglobinuria, various inflammatory and autoimmune diseases, and neurological disorders . The compound is offered as a high-quality material, available with detailed analytical documentation including a Certificate of Analysis (COA) and Safety Data Sheet (SDS) . It is supplied as a solid and should be stored under an inert atmosphere at room temperature to maintain stability . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-6-piperazin-1-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-10-2-1-3-11(9(10)8-13)15-6-4-14-5-7-15;/h1-3,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPRAWBLGRTSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172753-27-3
Record name 2-fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride
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Preparation Methods

Synthesis of 2-Fluoro-5-formylbenzonitrile Intermediate

A key intermediate in the synthesis is 2-fluoro-5-formylbenzonitrile , which can be prepared by oxidation of a suitable precursor using pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

  • Reaction conditions: Stirring at 20°C until complete conversion monitored by HPLC.
  • Work-up: Filtration, solvent removal under reduced pressure, recrystallization from toluene.
  • Yield: Approximately 65% with purity >97%.
Step Reagent/Catalyst Solvent Temperature Time Yield (%) Purity (%)
Oxidation of intermediate II Pyridinium chlorochromate (PCC) Dichloromethane 20°C Until completion (HPLC monitored) 65 >97

Formation of 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)benzonitrile

This intermediate is formed by reaction of the aldehyde intermediate with hydrazine hydrate under heating:

  • Conditions: Heating at 70°C for 18 hours under nitrogen.
  • Work-up: Acidification with 2M HCl to pH 4, filtration, washing with solvents.
  • Yield: 77% as a pale pink powder.

Conversion to 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid

The nitrile group is hydrolyzed to the corresponding benzoic acid derivative by treatment with sodium hydroxide:

  • Conditions: Heating under nitrogen at 90°C for 30 minutes.
  • Work-up: Cooling, acidification, filtration.
  • This step prepares the acid intermediate for coupling.

Coupling with Piperazine Derivatives

The critical step involves coupling the benzoic acid intermediate with piperazine or substituted piperazine derivatives:

  • Reagents: 1-(cyclopropylcarbonyl)piperazine or piperazine hydrochloride salt.
  • Coupling agents: Amide coupling agents such as HBTU or similar uronium salts.
  • Base: Tertiary amines like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation.
  • Solvent: Dimethylacetamide (DMAc) or dichloromethane.
  • Reaction time: Typically 16-18 hours at room temperature with stirring.
  • Purification: Preparative HPLC or column chromatography.
Step Reagents Solvent Base Temperature Time Yield (%)
Amide coupling with piperazine Piperazine hydrochloride, HBTU DMAc or DCM DIPEA RT 16-18 h Not specified (generally moderate to good)

Formation of Hydrochloride Salt

The free base of 2-fluoro-6-(piperazin-1-yl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or similar solvent:

  • Conditions: Stirring with 6M HCl in ethanol for 1 hour.
  • Neutralization: Basification with ammonia to pH 9, extraction.
  • Salt isolation: Evaporation and recrystallization as needed.

Representative Synthetic Scheme Summary

Step Intermediate/Product Key Reagents/Conditions Notes
1 2-Fluoro-5-formylbenzonitrile PCC, DCM, 20°C Oxidation of precursor
2 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)benzonitrile Hydrazine hydrate, 70°C, 18 h Cyclization with hydrazine
3 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)benzoic acid NaOH, 90°C, 30 min Hydrolysis of nitrile to acid
4 Amide coupling intermediate Piperazine hydrochloride, HBTU, DIPEA, DMAc Formation of piperazine amide linkage
5 2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride HCl in ethanol Salt formation for isolation

Research Findings and Optimization Notes

  • The coupling step benefits from the use of uronium-based coupling agents (e.g., HBTU) and tertiary amine bases to achieve high conversion under mild conditions.
  • The hydrochloride salt form improves compound stability and facilitates purification.
  • Reaction monitoring by HPLC is essential to ensure completeness, especially in oxidation and coupling steps.
  • Purification by preparative HPLC or silica gel chromatography is commonly employed to achieve high purity.
  • Scale-up considerations include controlling temperature during exothermic steps and efficient solvent removal under reduced pressure.

Chemical Reactions Analysis

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

(a) 3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (Compound 5j)

  • Structure: Features a benzonitrile core with a piperazine-linked aminophthalazine substituent at the 3-position.
  • Key Differences: The aminophthalazine group introduces steric bulk and hydrogen-bonding capacity, contrasting with the smaller fluorine substituent in the target compound. This difference likely impacts receptor binding affinity and solubility.
  • Synthesis : Prepared in 18% yield via a nucleophilic substitution reaction using 3-(piperazin-1-yl)benzonitrile hydrochloride. The lower yield compared to simpler analogs may reflect challenges in introducing bulky substituents.

(b) Ziprasidone Hydrochloride

  • Structure : A benzisothiazole-piperazine derivative with an indole-2-one moiety.
  • The hydrochloride salt form enhances bioavailability, similar to the target compound.

Substituted Benzonitrile Derivatives

(a) 2-Fluoro-6-(trifluoromethyl)benzonitrile

  • Structure : Lacks the piperazine ring but shares the benzonitrile core with a fluorine substituent.
  • Key Differences : The trifluoromethyl group increases lipophilicity (logP), whereas the piperazine in the target compound introduces polarity and basicity. This contrast highlights how piperazine enhances water solubility in hydrochloride form.

(b) 3-(4-(2-Methoxyphenyl)piperazin-1-yl)pyridin-2-yl)pyrrolidin-2-yl)benzonitrile

  • Structure : Incorporates a methoxyphenyl-piperazine group and a pyridine-pyrrolidine system.
  • Key Differences : The methoxy group’s electron-donating nature alters electronic properties compared to the electron-withdrawing fluorine in the target compound. This difference may influence receptor binding kinetics and metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Activity Synthesis Yield
2-Fluoro-6-(piperazin-1-yl)benzonitrile HCl C₁₁H₁₂ClFN₄ F (2-position), piperazine (6) Not explicitly stated (CNS focus) N/A
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile C₁₉H₁₈N₆ Aminophthalazine (3-position) C1s inhibition (hypothetical) 18%
Ziprasidone HCl C₂₁H₂₂Cl₂N₄O₂S Benzisothiazole, indole-2-one Antipsychotic (D2/5-HT2A antagonist) Patent-protected
2-Fluoro-6-(trifluoromethyl)benzonitrile C₈H₃F₄N F (2), CF₃ (6) Intermediate in agrochemicals N/A

Key Research Findings

Substituent Effects : Fluorine’s electron-withdrawing nature in the target compound likely enhances metabolic stability compared to electron-donating groups (e.g., methoxy in ).

Synthetic Challenges: Bulky substituents (e.g., aminophthalazine in 5j) reduce reaction yields due to steric hindrance, whereas simpler piperazine derivatives are more synthetically accessible.

Pharmacological Potential: Piperazine-containing compounds like ziprasidone demonstrate CNS activity, suggesting the target compound may share similar receptor targets but with altered selectivity due to its smaller substituents.

Biological Activity

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H13ClFN3C_{11}H_{13}ClFN_3, and it features a piperazine ring attached to a benzonitrile moiety with a fluorine substituent at the 2-position. This specific structure is believed to contribute to its biological properties.

PropertyValue
Molecular Weight232.7 g/mol
CAS Number1172753-27-3
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through intrinsic apoptotic pathways, leading to cell death.

Case Study : A study involving human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It has shown efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound may disrupt protein synthesis, contributing to its bactericidal effects.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular signaling pathways.
  • Cell Signaling Modulation : It alters gene expression profiles, influencing cellular responses.
  • Apoptosis Induction : By activating caspase pathways, it promotes programmed cell death in cancer cells.

Dosage and Efficacy

The efficacy of this compound varies significantly with dosage. In animal models, low doses have been associated with therapeutic effects, while higher doses may lead to toxicity. This dose-dependent response underscores the importance of careful dosage regulation in therapeutic applications.

Table 2: Dosage Effects in Animal Models

Dose (mg/kg)Observed Effect
5No significant toxicity observed
10Moderate toxicity
20Severe toxicity

Recent Studies

Recent literature has expanded on the potential applications of this compound:

  • A study published in Molecules highlighted its role as a selective inhibitor of certain proteases, showcasing its potential in treating viral infections .
  • Another investigation reported its ability to inhibit biofilm formation by pathogenic bacteria, suggesting applications in chronic infection management .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines.
  • Biofilm Inhibition : The compound effectively reduced biofilm formation by Staphylococcus aureus, indicating potential for use in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer: A multi-step approach is typically employed. First, introduce the piperazine moiety via nucleophilic aromatic substitution (SNAr) on a fluorinated benzonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent hydrochloride salt formation is achieved using HCl in ethanol . Reaction optimization should focus on controlling stoichiometry (1.2–1.5 eq piperazine), solvent polarity, and temperature to minimize side products like N-alkylated impurities .

Q. How can structural confirmation of the compound and its intermediates be reliably performed?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine coupling in ¹H NMR, nitrile resonance in ¹³C NMR) and LC-MS for molecular ion confirmation. For crystalline intermediates, X-ray crystallography resolves regiochemical ambiguities, as demonstrated for structurally related fluoropiperazine derivatives . FT-IR can confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydrochloride salt formation (broad N–H stretches ~2500–3000 cm⁻¹) .

Q. What chromatographic methods are suitable for purity assessment?

  • Methodological Answer: Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 254 nm. A mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min) effectively separates the target compound from common impurities like unreacted starting materials or des-fluoro analogs .

Advanced Research Questions

Q. How can conflicting solubility data in polar aprotic solvents be resolved for this compound?

  • Methodological Answer: Solubility discrepancies (e.g., DMSO vs. DMF) may arise from hydrate formation or residual HCl content. Characterize the solid-state form via PXRD and TGA to confirm hydration levels. For DMSO solubility, pre-dry the compound under vacuum (40°C, 24 h) and use Karl Fischer titration to measure residual water (<0.5% w/w) . Solubility tests should be conducted under inert atmosphere to prevent hydrolysis of the nitrile group .

Q. What strategies are recommended for identifying and quantifying trace impurities in pharmacological studies?

  • Methodological Answer: Employ LC-MS/MS with a high-resolution mass spectrometer (HRMS) for impurity profiling. For example, oxidation byproducts (e.g., N-oxide derivatives) can be detected using positive ion mode with a mass error <3 ppm. Quantify impurities against reference standards (e.g., USP/EP guidelines) using a calibration curve (0.1–5 µg/mL range) . Accelerated stability studies (40°C/75% RH for 6 months) help identify degradation pathways .

Q. How can the cytotoxicity of this compound be evaluated in a structure-activity relationship (SAR) study?

  • Methodological Answer: Use in vitro assays on cancer cell lines (e.g., MCF-7, HepG2) with MTT or resazurin-based viability tests. Compare activity against analogs with modified fluorophenyl or piperazine groups. For example, substituents at the 4-position of the piperazine ring (e.g., methyl, aryl) significantly modulate IC₅₀ values, as shown in related benzoxazole derivatives . Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis differentiation .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors using crystal structures (PDB: 5V54, 6CM4). Optimize force field parameters for fluorine’s electronegativity and the nitrile’s dipole moment. MD simulations (100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability. Validate predictions with radioligand displacement assays .

Data Contradiction and Gap Analysis

Q. How should researchers address the lack of ecotoxicological data for this compound?

  • Methodological Answer: Prioritize OECD-compliant tests:

  • Acute aquatic toxicity: Use Daphnia magna (48-h EC₅₀) and Aliivibrio fischeri (30-min bioluminescence inhibition).
  • Bioaccumulation potential: Estimate log P (e.g., SwissADME: predicted log P = 2.1) and compare to EPA criteria (<3.5 indicates low risk) .
  • Degradation: Conduct hydrolysis studies at pH 4, 7, and 9 (50°C, 5 days) to assess nitrile stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride
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2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride

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